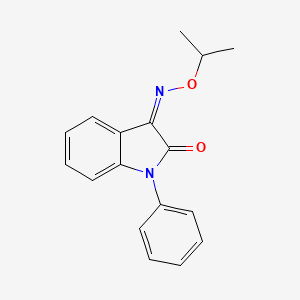
(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one, also known as LFM-A13, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. LFM-A13 is a small molecule inhibitor that has been shown to have promising anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
DNA Binding and Cytotoxicity
(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one and related benzimidazole compounds have been researched for their ability to bind DNA and exhibit cytotoxic effects. A study by Paul et al. (2015) synthesized benzimidazole-based Schiff base copper(II) complexes and tested their interactions with DNA. These complexes demonstrated substantial in vitro cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancers. This suggests potential applications in cancer research and therapy (Paul et al., 2015).
Renewable Building Blocks for Material Science
Research by Trejo-Machin et al. (2017) explored phloretic acid, a compound similar in structure to (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach can lead to the development of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, paving the way towards sustainable material science (Trejo-Machin et al., 2017).
Novel Hydroxy Pyrazolines Synthesis
In the field of organic chemistry, compounds like (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one serve as precursors in the synthesis of hydroxy pyrazolines. Parveen et al. (2008) conducted a study where they synthesized a series of hydroxy pyrazolines from related compounds. These compounds have various applications in chemical synthesis and could have potential biological properties (Parveen, Iqbal, & Azam, 2008).
Corrosion Inhibition in Metals
A study by Srivastava et al. (2017) synthesized novel amino acids based corrosion inhibitors, including compounds structurally related to (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one. These inhibitors showed high efficiency in preventing corrosion of mild steel, demonstrating their potential application in industrial settings to prolong the life of metal structures (Srivastava et al., 2017).
Synthesis and Characterization in Molecular Sciences
The synthesis and characterization of compounds like (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one contribute significantly to molecular sciences. Rajamani et al. (2020) synthesized and characterized a similar compound using various analytical techniques and conducted computational studies for future applications in chemical reactivity, biological properties, and optical device applications (Rajamani et al., 2020).
Mechanism of Action
Target of Action
Indole derivatives, a class of compounds to which this molecule belongs, are known to interact with multiple receptors and have been found in many important synthetic drug molecules .
Mode of Action
It’s known that indole derivatives can bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic profile of indole derivatives is generally favorable for oral drug administration .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .
properties
IUPAC Name |
(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(2)21-18-16-14-10-6-7-11-15(14)19(17(16)20)13-8-4-3-5-9-13/h3-12H,1-2H3/b18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAJIROAWKWGOB-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


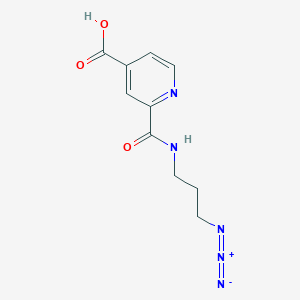
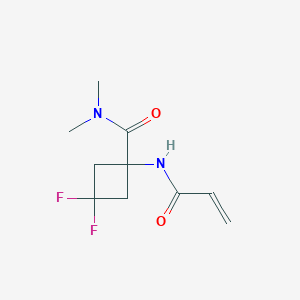
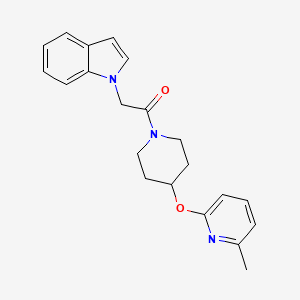
![5-[(3-Fluorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2931553.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2931554.png)
![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2931557.png)
![1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B2931559.png)
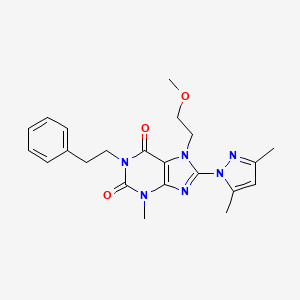
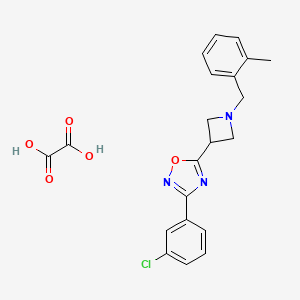
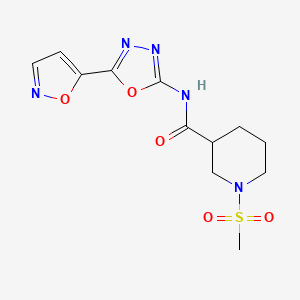
![N-(2,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2931565.png)

